

solubility of 3-Hydroxy-1-methylpiperidine in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Hydroxy-1-methylpiperidine**

Cat. No.: **B1294512**

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **3-Hydroxy-1-methylpiperidine** in Organic Solvents

Abstract

3-Hydroxy-1-methylpiperidine (CAS: 3554-74-3) is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis, notably as a reactant for creating pyridine derivatives as CDK5 inhibitors and ligands for nicotinic acetylcholine receptors.^{[1][2]} Its solubility profile is a critical parameter that dictates reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive analysis of the solubility of **3-Hydroxy-1-methylpiperidine**, grounded in its physicochemical properties. We bridge the gap between theoretical prediction and practical application by outlining a robust experimental protocol for quantitative solubility determination, enabling researchers to generate reliable data tailored to their specific solvent systems.

Physicochemical Characterization: The Foundation of Solubility

To understand the solubility behavior of **3-Hydroxy-1-methylpiperidine**, we must first dissect its molecular structure and inherent properties. The molecule, with a molecular weight of 115.17 g/mol, is a tertiary amine featuring a piperidine ring.^[3] Its structure incorporates both polar and non-polar characteristics, which are the primary determinants of its interaction with various solvents.

Key Structural Features:

- **Hydroxyl Group (-OH):** Located at the 3-position, this group is a potent hydrogen bond donor and acceptor. This feature strongly suggests favorable interactions with polar protic solvents.
- **Tertiary Amine (N-CH₃):** The nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor. Its basic nature (predicted pKa of 14.95) implies that its solubility can be significantly altered in acidic conditions through salt formation.[\[4\]](#)
- **Piperidine Ring:** This saturated heterocyclic ring forms the non-polar backbone of the molecule, contributing to its potential solubility in less polar organic solvents.

The molecule's density is approximately 0.999 g/mL at 25°C, and it is a combustible liquid with a flash point of 70°C.[\[1\]](#)[\[2\]](#) This combination of a polar hydroxyl group and a basic amine on a relatively small, non-polar ring structure results in a nuanced solubility profile.

Property	Value	Source(s)
CAS Number	3554-74-3	[3] [5]
Molecular Formula	C ₆ H ₁₃ NO	[3] [4]
Molecular Weight	115.17 g/mol	[3]
Density	0.999 g/mL at 25°C	[1] [2] [6]
Boiling Point	76-78 °C @ 11 mmHg	[1] [2] [6]
Flash Point	70 °C (158 °F)	[4] [7]
Predicted pKa	14.95 ± 0.20	[4]

Theoretical and Observed Solubility Profile

The principle of "like dissolves like" provides a predictive framework for solubility. The dual functionality of **3-Hydroxy-1-methylpiperidine**—its ability to form hydrogen bonds via the hydroxyl group and interact through dipole-dipole forces—governs its behavior across the solvent spectrum.

- Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The molecule is confirmed to be fully miscible in water.[1][2][6][7] This is a direct consequence of strong hydrogen bonding between the hydroxyl group and water molecules. High solubility is also predicted in other protic solvents like methanol and ethanol. However, for a related chiral compound, (R)-3-Hydroxy-1-methyl-piperidine, solubility is described as "sparingly" in methanol and "slightly" in ethanol, suggesting that while favorable, miscibility is not guaranteed in all alcohols.[8]
- Polar Aprotic Solvents (e.g., Acetone, DMF, Acetonitrile): These solvents cannot donate hydrogen bonds but can accept them and engage in dipole-dipole interactions. Given the molecule's polarity, moderate to high solubility is expected in solvents like acetone, N,N-Dimethylformamide (DMF), and acetonitrile.
- Non-Polar Solvents (e.g., Toluene, Hexane): The non-polar piperidine backbone allows for some interaction with non-polar solvents. However, the dominant polar hydroxyl and amine groups will likely limit solubility in highly non-polar media like hexane. Solubility in aromatic solvents like toluene may be slightly more favorable due to potential pi-stacking interactions, but is still expected to be low.

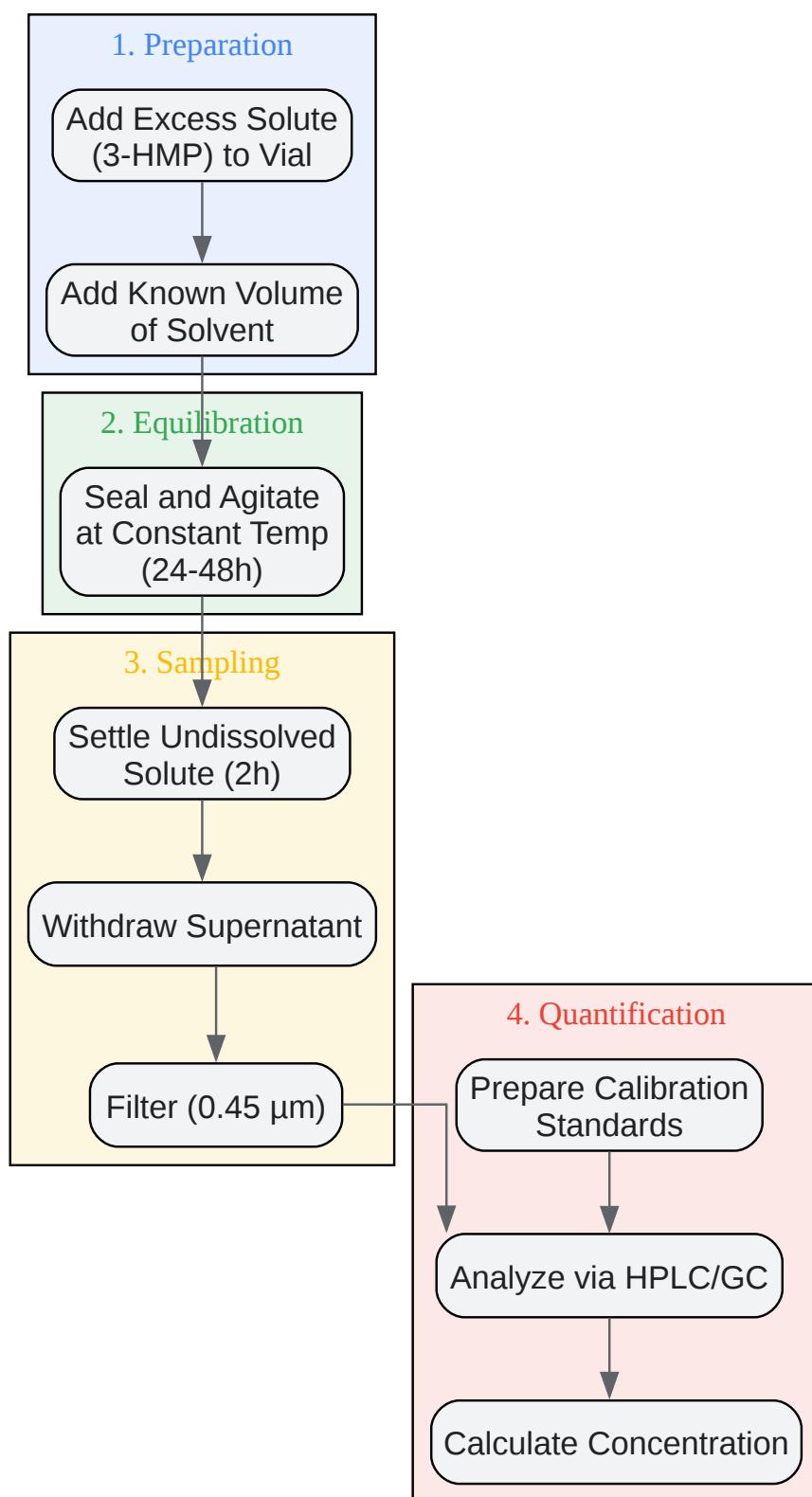
The following table summarizes the predicted and qualitatively reported solubility.

Solvent Class	Example Solvent	Predicted Solubility	Rationale / Reported Data
Polar Protic	Water	Fully Miscible	Strong H-bonding. Confirmed to be fully miscible.[1][2][6][7]
Methanol	High / Sparingly	Strong H-bonding. A related enantiomer is sparingly soluble.[8]	
Ethanol	High / Slightly	Strong H-bonding. A related enantiomer is slightly soluble.[8]	
Polar Aprotic	Acetone	Moderate to High	Dipole-dipole interactions and H-bond accepting.
Acetonitrile	Moderate	Dipole-dipole interactions.	
Non-Polar	Toluene	Low to Moderate	Dominated by polar groups; some non-polar character.
Hexane	Low	Mismatch in polarity; strong H-bonds favor self-association over solvation.	

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction and obtain precise, actionable data, a systematic experimental approach is required. The isothermal equilibrium method is a reliable and widely adopted technique for determining the solubility of a solid or liquid compound in a solvent. The protocol described below is a self-validating system designed for accuracy and reproducibility.

Causality in Method Selection


The choice of the isothermal equilibrium method is deliberate. It ensures that the system reaches a true thermodynamic equilibrium at a specified temperature, which is the definition of saturation solubility. By agitating an excess of the solute with the solvent for an extended period, we overcome kinetic barriers to dissolution. Subsequent analysis of the saturated supernatant provides a direct measure of the solubility limit. This method is superior to rapid, non-equilibrium techniques that can yield misleading or variable results.

Step-by-Step Methodology

- Preparation of Materials:
 - Accurately weigh approximately 1-2 g of **3-Hydroxy-1-methylpiperidine** into several 10 mL screw-cap vials.
 - Dispense a precise volume (e.g., 5.0 mL) of the chosen organic solvent into each vial. Ensure the amount of solute is in clear excess, resulting in a visible undissolved phase.
 - Include a small magnetic stir bar in each vial.
- Equilibration:
 - Place the sealed vials in a temperature-controlled shaker or on a multi-position stirring hotplate set to the desired experimental temperature (e.g., 25 °C).
 - Agitate the mixtures vigorously for a minimum of 24 hours to ensure equilibrium is reached. A longer duration (48-72 hours) is recommended to confirm that the measured concentration does not change over time.
- Sample Collection and Preparation:
 - After equilibration, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solute to settle.
 - Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a volumetric pipette.

- Immediately filter the sample through a 0.45 µm syringe filter (ensure the filter material is compatible with the solvent) into a pre-weighed volumetric flask. This step is critical to remove any microscopic undissolved particles.
- Gravimetric Analysis (for non-volatile solvents):
 - Record the exact mass of the collected filtrate.
 - Remove the solvent under reduced pressure or by gentle heating in a fume hood until a constant weight of the dissolved solute is achieved.
 - Calculate the solubility in g/100 mL or other desired units.
- Chromatographic Analysis (Preferred Method):
 - Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of an analytical instrument (e.g., HPLC-UV, GC-FID).
 - Prepare a series of calibration standards of **3-Hydroxy-1-methylpiperidine** of known concentrations.
 - Analyze the standards and the sample.
 - Quantify the concentration of the solute in the saturated solution by interpolating from the calibration curve. This method offers higher precision and is less susceptible to errors from volatile solutes.
- Data Reporting:
 - Express solubility as g/100 mL, mg/mL, or mol/L.
 - Always report the temperature at which the measurement was performed.
 - Perform the experiment in triplicate to ensure reproducibility and report the mean and standard deviation.

Visual Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: Isothermal Equilibrium Method Workflow.

Critical Factors Influencing Solubility Measurements

- Temperature: Solubility is temperature-dependent. For most systems, solubility increases with temperature, but exceptions exist. Therefore, precise temperature control during equilibration and sampling is paramount.
- pH: As a basic amine, the solubility of **3-Hydroxy-1-methylpiperidine** in aqueous or protic organic systems can be dramatically increased by adding acid. Protonation of the nitrogen atom forms a highly polar ammonium salt, which is significantly more soluble in polar solvents. When working with acidic additives or impurities, this effect must be considered.
- Purity of Compound and Solvent: Impurities in either the solute or the solvent can alter the measured solubility. Water content in organic solvents is a common impurity that can significantly impact the solubility of a hygroscopic compound. Always use high-purity materials for accurate measurements.

Conclusion

This guide establishes that **3-Hydroxy-1-methylpiperidine** is a polar molecule with high solubility in polar protic solvents, including full miscibility with water. Its solubility is predicted to be moderate to high in polar aprotic solvents and limited in non-polar solvents. Due to the scarcity of published quantitative data, this guide provides a detailed, robust, and validated experimental protocol for researchers to determine the solubility of **3-Hydroxy-1-methylpiperidine** in any solvent system of interest. Adherence to this methodology will yield the reliable and precise data necessary to accelerate research, optimize process development, and ensure success in pharmaceutical and chemical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Hydroxy-1-methylpiperidine | 3554-74-3 [chemicalbook.com]

- 2. 3-Hydroxy-1-methylpiperidine | 3554-74-3 [amp.chemicalbook.com]
- 3. 3-Piperidinol, 1-methyl- | C6H13NO | CID 98016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cost-effective and customizable 3-hydroxy-1-methylpiperidine 3554-74-3 for sale [huahongchemtech.com]
- 5. fishersci.com [fishersci.com]
- 6. Cas 3554-74-3,3-Hydroxy-1-methylpiperidine | lookchem [lookchem.com]
- 7. 3-Hydroxy-1-methylpiperidine, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. (R)-3-Hydroxy-1-methyl-piperidine | 28808-26-6 [m.chemicalbook.com]
- To cite this document: BenchChem. [solubility of 3-Hydroxy-1-methylpiperidine in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294512#solubility-of-3-hydroxy-1-methylpiperidine-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com